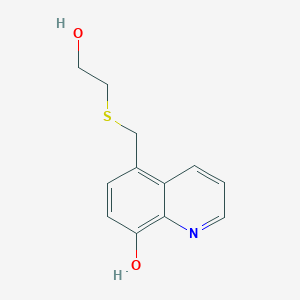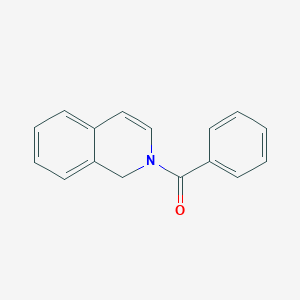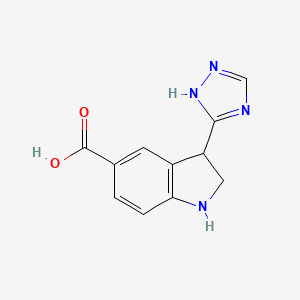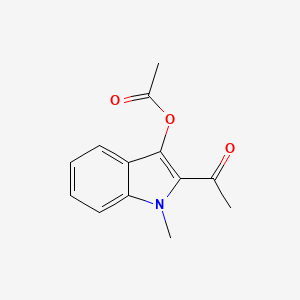
2,3-Dihydro-1H-inden-5-amine sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydro-1H-inden-5-amine sulfate is an organic compound that belongs to the class of indene derivatives. Indene derivatives are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a fused bicyclic system with an amine group and a sulfate counterion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-1H-inden-5-amine sulfate typically involves the reduction of indanone derivatives followed by amination. One common method is the reduction of 2,3-dihydro-1H-inden-1-one using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield 2,3-dihydro-1H-inden-1-ol. This intermediate is then subjected to amination using reagents like ammonia or primary amines under suitable conditions to obtain 2,3-Dihydro-1H-inden-5-amine. Finally, the amine is treated with sulfuric acid to form the sulfate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dihydro-1H-inden-5-amine sulfate undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Saturated amine derivatives.
Substitution: Substituted amine derivatives with various functional groups.
Applications De Recherche Scientifique
2,3-Dihydro-1H-inden-5-amine sulfate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structure and reactivity.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2,3-Dihydro-1H-inden-5-amine sulfate involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dihydro-1H-inden-1-one: A precursor in the synthesis of 2,3-Dihydro-1H-inden-5-amine sulfate.
Indole derivatives: Share structural similarities and exhibit diverse biological activities.
Indanone derivatives: Similar bicyclic structure and used in various synthetic applications.
Uniqueness
This compound is unique due to its specific amine group and sulfate counterion, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
77802-47-2 |
|---|---|
Formule moléculaire |
C9H13NO4S |
Poids moléculaire |
231.27 g/mol |
Nom IUPAC |
2,3-dihydro-1H-inden-5-amine;sulfuric acid |
InChI |
InChI=1S/C9H11N.H2O4S/c10-9-5-4-7-2-1-3-8(7)6-9;1-5(2,3)4/h4-6H,1-3,10H2;(H2,1,2,3,4) |
Clé InChI |
AKBAUVXKKATUOL-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C1)C=C(C=C2)N.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(2,8-Dimethyl-3a,8-dihydro-1H-pyrazolo[1,5-b]indazol-3-yl)ethanone](/img/structure/B11877196.png)






![8-(Trifluoromethyl)pyrrolo[1,2-a]quinoxaline](/img/structure/B11877242.png)




